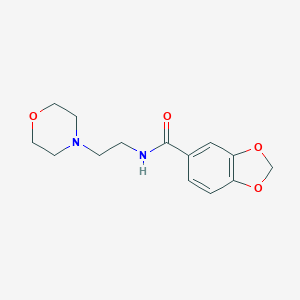
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, also known as BDB, is a chemical compound that has been studied for its potential use in scientific research. BDB is a member of the benzodioxole family of compounds, which are known to have a variety of biological activities. In
Mécanisme D'action
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, perception, and cognition. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to increase the release of serotonin and other neurotransmitters, which may contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of effects on behavior and physiology in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has also been shown to produce changes in sensory perception and cognition, such as alterations in visual perception and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide in research is its ability to selectively target serotonin receptors, which allows for the study of specific aspects of serotonin signaling. However, the effects of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide on behavior and physiology can be complex and difficult to interpret, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the potential therapeutic applications of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of more selective and potent analogs of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, which may have improved pharmacological properties and be more useful as research tools.
In conclusion, N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been studied for its potential use as a research tool in various fields. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has affinity for serotonin receptors and has been shown to have a variety of effects on behavior and physiology in animal models. While there are limitations to its use in certain types of experiments, N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has potential future applications in the treatment of psychiatric disorders and the development of more selective analogs.
Méthodes De Synthèse
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have affinity for a variety of receptors, including serotonin, dopamine, and norepinephrine receptors, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology.
Propriétés
Nom du produit |
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(15-3-4-16-5-7-18-8-6-16)11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
Clé InChI |
TUNKNPVVUWTJIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)









![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)